N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
“N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” is a complex organic compound that features multiple functional groups, including pyrimidine, indole, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4,6-dimethylpyrimidine, 5-methoxyindole, and 5-methyl-1,3,4-thiadiazole. These intermediates are then coupled through various condensation and substitution reactions under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indole and thiadiazole moieties may be susceptible to oxidation under certain conditions.
Reduction: Specific functional groups within the compound can be reduced using appropriate reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its multiple functional groups and structural complexity may allow it to interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other molecules with pyrimidine, indole, and thiadiazole moieties. Examples include:
- 4,6-Dimethylpyrimidine derivatives
- 5-Methoxyindole derivatives
- 5-Methyl-1,3,4-thiadiazole derivatives
Uniqueness
What sets “N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” apart is its combination of these three distinct moieties in a single molecule. This unique structure may confer specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C23H26N8O2S2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H26N8O2S2/c1-13-9-14(2)27-22(26-13)29-21(28-20(32)12-34-23-31-30-15(3)35-23)24-8-7-16-11-25-19-6-5-17(33-4)10-18(16)19/h5-6,9-11,25H,7-8,12H2,1-4H3,(H2,24,26,27,28,29,32) |
InChI Key |
IJAKSHKKLPYRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)CSC4=NN=C(S4)C)C |
Origin of Product |
United States |
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